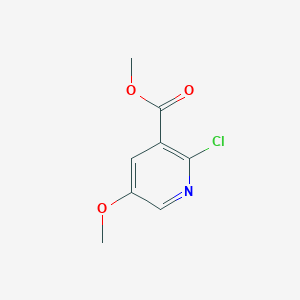

Methyl 2-chloro-5-methoxynicotinate

Description

Overview of Nicotinate (B505614) Derivatives in Chemical Science

Nicotinate derivatives, which are esters or amides of nicotinic acid (also known as vitamin B3 or niacin), are a class of heterocyclic compounds with a pyridine (B92270) ring bearing a carboxyl group at the 3-position. researchgate.netchemistryjournal.netnih.gov These derivatives are of significant interest in medicinal chemistry and materials science. researchgate.netchemistryjournal.net In the pharmaceutical realm, nicotinic acid and its derivatives have been investigated for their various biological activities. chemistryjournal.net The structural framework of nicotinate can be modified at various positions on the pyridine ring, allowing for the synthesis of a wide array of compounds with diverse properties. nih.gov The ester functional group in nicotinate derivatives, such as the methyl ester in Methyl 2-chloro-5-methoxynicotinate, can serve as a handle for further chemical transformations, including hydrolysis, amidation, and reduction.

Significance of Pyridine Ring Systems in Research

The pyridine ring is a fundamental heterocyclic aromatic compound that is a cornerstone in a vast number of biologically active compounds and functional materials. nih.govresearchgate.netnih.gov Its presence is notable in numerous FDA-approved drugs, where it can play a critical role in the drug's mechanism of action by interacting with biological targets through hydrogen bonding, metal coordination, or other non-covalent interactions. nih.govnih.gov The nitrogen atom in the pyridine ring imparts distinct electronic properties, making it electron-deficient compared to benzene (B151609) and influencing its reactivity towards both electrophilic and nucleophilic reagents. uoanbar.edu.iq This unique reactivity makes the pyridine scaffold a versatile tool for synthetic chemists, allowing for the introduction of various functional groups to fine-tune the steric and electronic properties of molecules. nih.gov Pyridine-containing compounds are utilized in a wide range of applications, including as catalysts, reagents, and precursors in the synthesis of complex molecules. sarchemlabs.com

Contextualizing this compound within Pyridine Chemistry

This compound is a polysubstituted pyridine derivative, and its chemical behavior is dictated by the interplay of its various functional groups. The pyridine nitrogen, being electron-withdrawing, deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions. uoanbar.edu.iq

The chlorine atom at the 2-position is a key feature, as 2-chloropyridines are known to be reactive towards nucleophilic displacement. nih.govwikipedia.orgchempanda.com This makes the chloro group a good leaving group, allowing for the introduction of a wide variety of nucleophiles at this position, a common strategy in the synthesis of more complex pyridine derivatives. wikipedia.orgchempanda.com

The methyl ester at the 3-position is an electron-withdrawing group and can also be a site for further chemical modification. The alkaline hydrolysis of methyl methoxypyridinecarboxylates has been studied to understand the electronic interactions between the methoxy (B1213986) group and the ring nitrogen. rsc.org

While specific academic research focusing solely on this compound is limited, its structure suggests its primary role as a versatile intermediate in organic synthesis. It serves as a scaffold upon which more complex molecules with potential applications in medicinal chemistry and materials science can be built. For instance, a similarly substituted quinoline (B57606) derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been synthesized and evaluated for its potential in cancer treatment, highlighting the utility of such substituted heterocyclic systems in drug discovery. nih.gov

Chemical Compound Data

| Compound Name |

| This compound |

| Nicotinic acid |

| 2-chloropyridine |

| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline |

| 2-Chloro-5-methylaniline |

| 2-Chloro-5-methylphenol |

| Methyl 2-bromo-4-methylthiazole-5-carboxylate |

| Methyl 2-chloro-4-methoxynicotinate |

Properties of this compound

| Property | Value | Source |

| CAS Number | 1256791-15-7 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C8H8ClNO3 | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| SMILES String | O=C(OC)C1=C(Cl)N=CC(OC)=C1 | sigmaaldrich.com |

| InChI Key | JYKTUKSGCDNJPO-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-5-methoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-12-5-3-6(8(11)13-2)7(9)10-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKTUKSGCDNJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Synthetic Routes for Methyl 2-chloro-5-methoxynicotinate

Esterification is a fundamental reaction in the synthesis of nicotinate (B505614) derivatives, converting a carboxylic acid into an ester. This transformation is typically achieved by reacting the nicotinic acid with an alcohol in the presence of a catalyst.

Acid-catalyzed esterification is a common method for producing esters. The reaction involves heating a carboxylic acid and an alcohol with a strong acid catalyst, such as sulfuric acid or phosphoric acid. chemistrysteps.com The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. chemistrysteps.comyoutube.com All steps in this esterification are reversible, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. chemistrysteps.com

A general representation of acid-catalyzed esterification is the reaction of a carboxylic acid with an alcohol to form an ester and water, driven by an acid catalyst.

General Reaction for Acid-Catalyzed Esterification

Fischer-Speier esterification is a specific type of acid-catalyzed esterification that involves refluxing a carboxylic acid and an alcohol with an acid catalyst. wikipedia.org This method is one of the most cost-effective and straightforward ways to synthesize esters, particularly on a large scale. masterorganicchemistry.com The reaction is thermodynamically controlled, meaning the most stable ester is typically the major product. wikipedia.org Common catalysts include sulfuric acid and p-toluenesulfonic acid. wikipedia.org The reaction is often performed without a solvent or in a non-polar solvent to facilitate the removal of water. wikipedia.org

The mechanism of Fischer esterification involves six reversible steps: protonation of the carbonyl, nucleophilic attack by the alcohol, deprotonation, protonation of a hydroxyl group to form a good leaving group (water), elimination of water, and finally deprotonation to yield the ester. masterorganicchemistry.com

Key Features of Fischer Esterification

| Feature | Description |

|---|---|

| Reactants | Carboxylic acid and a primary or secondary alcohol. wikipedia.org |

| Catalyst | Strong acids like sulfuric acid or p-toluenesulfonic acid. wikipedia.org |

| Conditions | Typically refluxing temperatures (60-110 °C). wikipedia.org |

| Control | Thermodynamically controlled process. wikipedia.org |

Diazomethane (B1218177) (CH₂N₂) provides a mild and highly efficient method for converting carboxylic acids to their corresponding methyl esters. masterorganicchemistry.com This reaction is particularly useful for small-scale preparations and for substrates that are sensitive to the harsh conditions of acid-catalyzed esterification. masterorganicchemistry.comspcmc.ac.in The reaction proceeds through an initial acid-base reaction where the carboxylic acid protonates the diazomethane. libretexts.orglibretexts.org The resulting carboxylate anion then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the protonated diazomethane and displacing nitrogen gas as a leaving group. libretexts.orglibretexts.orgyale.edu

Due to its toxic and potentially explosive nature, diazomethane is usually generated in situ and used immediately as a dilute solution. masterorganicchemistry.com An important advantage of this method is that it preserves the stereochemical integrity of chiral centers adjacent to the carboxylic acid. spcmc.ac.in

Reaction of Carboxylic Acid with Diazomethane

Halogenation is a critical step in the synthesis of this compound, involving the introduction of a chlorine atom onto the pyridine (B92270) ring. Electrophilic aromatic substitution is a common mechanism for this transformation.

For the halogenation of aromatic compounds like benzene (B151609) derivatives, a Lewis acid catalyst such as ferric halides (FeX₃) or aluminum halides (AlX₃) is often required to activate the halogen, making it a sufficiently strong electrophile to react with the aromatic ring. libretexts.orgyoutube.com The catalyst polarizes the halogen-halogen bond, creating a more electrophilic species that can be attacked by the aromatic ring. libretexts.org The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by the loss of a proton to restore aromaticity. youtube.com

In the context of pyridine derivatives, the reactivity and regioselectivity of halogenation are influenced by the electronic properties of the substituents already present on the ring. For instance, the synthesis of 2-chloro-5-methylpyridine (B98176) can be achieved through the chlorination of 2-hydroxy-5-methylpyridine. epo.org Another approach involves the reaction of a 3-methylpyridine (B133936) N-oxide with a chlorinating agent like phosphorus oxychloride. guidechem.com Mechanochemical methods using N-halosuccinimides have also been developed for the halogenation of certain aromatic compounds, sometimes requiring a palladium catalyst depending on the substituents. beilstein-journals.org

Methoxylation involves the introduction of a methoxy (B1213986) group (-OCH₃) onto the aromatic ring. This can be achieved through various methods, including nucleophilic aromatic substitution or by using specific methoxylating agents.

One approach for methoxylation is the reaction of a chloro-substituted precursor with a methoxide (B1231860) source, such as sodium methoxide. This is exemplified in the preparation of methoxyacetic acid methyl ester from chloroacetic acid methyl ester and sodium methoxide. google.com

Microwave-assisted synthesis has emerged as a more efficient and environmentally friendly alternative to conventional heating methods for various organic transformations, including methoxylation. nih.gov Microwave irradiation can significantly reduce reaction times and improve product yields. nih.gov For example, a convenient microwave-assisted, solvent-free synthesis of salicyloyloxy and 2-methoxybenzoyloxy androstane (B1237026) and stigmastane (B1239390) derivatives has been reported, demonstrating the effectiveness of this technique. nih.gov While a specific example for the microwave-induced methoxylation of a chloronicotinate to produce this compound was not found in the provided search results, the general success of microwave-assisted synthesis in related systems suggests its potential applicability. nih.gov

Derivatization from Related Pyridine Precursors

The synthesis from 2-chloro-5-hydroxynicotinonitrile involves a two-step process. First, the hydroxyl group is methylated, followed by the hydrolysis of the nitrile group to a carboxylic acid, and subsequent esterification to the methyl ester.

Starting from Methyl 5-hydroxy-3-pyridinecarboxylate, the synthesis requires the chlorination of the 2-position of the pyridine ring. This is a direct method to introduce the chloro group while the methoxy and ester functionalities are already in place.

Another synthetic route starts with Methyl 2-methoxynicotinate. This pathway necessitates the introduction of a chloro group at the 5-position. However, direct chlorination at this position can be challenging and may require specific reagents and conditions to achieve the desired regioselectivity.

Mechanistic Investigations of Reactions Involving this compound

The reactivity of this compound is characterized by the presence of both an electron-withdrawing chloro group and an electron-donating methoxy group on the pyridine ring. This substitution pattern influences its participation in various chemical transformations.

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution. This reactivity is a key feature of its chemical behavior, allowing for the introduction of a wide range of functional groups. The general mechanism involves the attack of a nucleophile at the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. The electron-withdrawing nature of the adjacent nitrogen atom in the pyridine ring facilitates this process.

Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

This compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govlibretexts.org In this reaction, the chloro group acts as a leaving group and is replaced by an organic substituent from an organoboron reagent, typically a boronic acid or ester.

The catalytic cycle for the Suzuki-Miyaura coupling generally involves three main steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a palladium(II) complex. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the chloride ion. This step is typically facilitated by a base. libretexts.org

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org

The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryl compounds and other complex molecules starting from halo-pyridines like this compound. nih.gov

Oxidation and Reduction Pathways

The reactivity of this compound in oxidation and reduction reactions is dictated by the pyridine ring and its substituents.

Oxidation: The nitrogen atom of the pyridine ring is susceptible to oxidation, typically forming a pyridine N-oxide. This transformation is usually accomplished using peracids. The resulting N-oxide can then facilitate further functionalization of the pyridine ring, particularly at the positions ortho and para to the nitrogen. While no specific oxidation studies on this compound were found, the oxidation of the nitrogen is an expected reaction pathway.

Reduction: The pyridine ring of this compound can be reduced to a piperidine (B6355638) ring under various conditions. Catalytic hydrogenation over platinum or rhodium catalysts is a common method for this transformation. The choice of catalyst and reaction conditions can influence the stereochemistry of the resulting piperidine. Additionally, reductions of substituted pyridinium (B92312) salts with reagents like sodium borohydride (B1222165) are known to yield dihydropyridine (B1217469) derivatives. The ester and chloro substituents on the ring would likely influence the reactivity and may also be susceptible to reduction under certain conditions.

Illustrative Reaction Conditions for Analogous Systems:

| Reaction Type | Reagent/Catalyst | Substrate Example | Product Example | Typical Conditions |

| Oxidation | Peracid (e.g., m-CPBA) | Pyridine | Pyridine N-oxide | Room temperature, chlorinated solvent |

| Reduction | H₂, PtO₂ | Substituted Pyridine | Substituted Piperidine | Elevated pressure and temperature |

| Reduction | NaBH₄ | Pyridinium Salt | Dihydropyridine | Methanol, room temperature |

Note: The data in this table is representative of general transformations for pyridine derivatives and is not based on direct experimental results for this compound.

Regioselectivity Studies in Pyridine Functionalization

The functionalization of the pyridine ring in this compound is governed by the directing effects of its existing substituents: the chloro, methoxy, and methyl nicotinate groups.

The pyridine ring is generally considered electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The chloro group at the 2-position is a good leaving group and activates this position for nucleophilic attack. Studies on related 2-chloronitropyridines have shown that they readily react with nucleophiles like arenethiolates to displace the chloride. rsc.org The rate of this substitution is influenced by the electronic nature of the nucleophile. rsc.org

In the case of nucleophilic aromatic substitution on a related system, 2,4-dichloroquinazoline, substitution occurs regioselectively at the 4-position. mdpi.com This preference is a well-documented phenomenon in the synthesis of bioactive molecules. mdpi.com While a quinazoline (B50416) system differs from a pyridine, it highlights the strong directing effects that can be observed in heterocyclic systems.

Directing Effects of Substituents on the Pyridine Ring:

| Substituent | Position | Electronic Effect | Directing Influence |

| -Cl | 2 | -I, +M (weak) | Deactivating, o,p-directing |

| -OCH₃ | 5 | -I, +M (strong) | Activating, o,p-directing |

| -COOCH₃ | 3 | -I, -M | Deactivating, m-directing |

Note: The data in this table represents the general directing effects of these functional groups in aromatic systems.

Applications in Medicinal Chemistry and Drug Discovery

Methyl 2-chloro-5-methoxynicotinate as a Pharmaceutical Intermediate and Building Block

This compound is recognized commercially as a heterocyclic building block for use in chemical synthesis. bldpharm.comcnreagent.com Its structure is primed for further chemical modification, making it a valuable starting material, or intermediate, in the multi-step synthesis of complex pharmaceutical agents. The chlorine atom at the 2-position of the pyridine (B92270) ring is a key reactive site, often targeted for substitution reactions to introduce new functional groups and build molecular diversity. This strategic importance is analogous to other substituted pyridines, such as 2-chloro-5-methylpyridine (B98176), which serves as a crucial intermediate in the synthesis of various compounds. epo.org

Design and Synthesis of Novel Pharmaceutical Agents Utilizing the Compound Scaffold

The scaffold of this compound is utilized in the design of novel therapeutic agents. For instance, the related compound 2-chloro-5-methylthiopyrimidine, which shares a similar substitution pattern, has been used as a starting material to synthesize inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and Transient Receptor Potential Vanilloid 4 (TRPV4) antagonists for pain treatment. google.com

In a broader context, the nicotinic acid framework, the parent structure of the title compound, is a cornerstone in the synthesis of various therapeutic agents. Synthetic routes often involve the initial esterification of a nicotinic acid derivative, followed by reactions to create more complex structures like N-acylarylhydrazones, which have shown notable biological activities. jst.go.jp

Investigation of Pharmacological Properties and Therapeutic Potential

Derivatives synthesized from the nicotinic acid scaffold, including those related to this compound, have been investigated for a range of pharmacological activities.

Several studies have highlighted the potential of nicotinic acid derivatives as anti-inflammatory agents, often by targeting cyclooxygenase (COX) enzymes. jst.go.jpnih.govnih.gov Researchers have synthesized novel series of these derivatives and evaluated their ability to inhibit COX-1 and COX-2. nih.gov

In one study, two series of nicotinic acid derivatives were synthesized and tested. All compounds demonstrated potent COX-2 inhibitory activity, with several showing preferential inhibition of COX-2 over COX-1, a desirable trait for reducing gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Compounds 4c and 4f from this research were found to have COX-2 inhibitory activity equipotent to the commercial drug Celecoxib. nih.gov Furthermore, in vivo testing confirmed the anti-inflammatory effects of these compounds, with compound 4f showing activity comparable to reference drugs. nih.gov Another study identified a derivative, compound 4c , as having a strong dual anti-inflammatory and analgesic profile. jst.go.jp

The structural framework of this compound has been utilized to develop compounds with potential anti-cancer properties. Based on the core structure of neocryptolepine, an alkaloid with known antitumor activities, researchers designed and synthesized 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (compound 49). This derivative demonstrated significant cytotoxicity against colorectal cancer cell lines HCT116 and Caco-2. Notably, its cytotoxic effect on HCT116 cells was 17 times higher than that of the parent compound, neocryptolepine, while showing reduced toxicity to normal human intestinal epithelial cells.

Derivatives incorporating the substituted pyridine motif have shown promise as antiviral agents. In one study, gemcitabine (B846) derivatives were modified with chloro and methoxy (B1213986) groups on a pyridine moiety. These compounds were tested for activity against the influenza virus and SARS-CoV-2. A derivative, 2h , was found to suppress viral protein expression and progeny virus production by targeting the viral polymerase. It proved effective against both influenza A virus in a mouse model and SARS-CoV-2 in human lung cells at subtoxic concentrations. Another research effort focused on synthesizing 5-cyano-6-aryl-2-thiouracil derivatives, which were identified as inhibitors of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, with some derivatives showing activity in the low micromolar range.

The pyridine nucleus is a well-established pharmacophore in the development of antimicrobial agents. A review of the literature shows that various pyridine derivatives, including those synthesized from nicotinic acid, exhibit significant antimicrobial activity. nih.gov For example, a series of nicotinic acid benzylidene hydrazide derivatives were synthesized, with compounds bearing nitro and dimethoxy groups showing the most activity against strains like S. aureus, B. subtilis, and E. coli. nih.gov In another study, isonicotinic acid hydrazide derivatives with chloro, bromo, and methoxy groups were found to be highly active antimicrobial agents, with activities exceeding standard drugs like norfloxacin (B1679917) and fluconazole. nih.gov

Modulation of Biological Targets (e.g., Enzymes, Receptors)

Derivatives of this compound have been investigated for their potential to modulate the activity of various biological targets, including enzymes and receptors, which are crucial in the progression of several diseases.

One area of investigation involves the synthesis of novel calcium modulators. In a notable patent, this compound was utilized as a starting material in the synthesis of compounds designed to modulate ryanodine (B192298) receptors (RyR). sigmaaldrich.com These receptors are critical for regulating calcium release from intracellular stores, and their dysfunction is implicated in various muscular and neurological disorders. sigmaaldrich.com The development of selective RyR modulators represents a promising therapeutic strategy for these conditions.

Furthermore, this chemical intermediate has found application in the development of kinase inhibitors. A patent application describes the use of this compound in the synthesis of a MEK inhibitor. nih.gov The MEK/ERK signaling pathway is a key cascade in cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. nih.gov Inhibitors of MEK have shown clinical benefit in treating certain types of tumors. nih.gov

In a related context, a structurally similar compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been synthesized and shown to modulate the PI3K/AKT/mTOR signaling pathway. agropages.com This pathway is another critical regulator of cell growth and is frequently dysregulated in cancer. The synthesized compound demonstrated significant cytotoxicity against colorectal cancer cells, suggesting its potential as a lead for the development of new anticancer agents. agropages.com

Structure-Activity Relationship (SAR) Studies of Derivatives

The systematic investigation of how structural modifications to a lead compound affect its biological activity, known as Structure-Activity Relationship (SAR) studies, is a cornerstone of modern drug discovery. While specific, in-depth SAR studies on a broad series of this compound derivatives are not extensively published in publicly available literature, the general principles of medicinal chemistry allow for postulations on how its structure can be optimized.

A study on 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole analogues as 5-HT6 receptor agonists highlighted the importance of halogen substituents at the 5-position of the indole (B1671886) ring for potent agonist activity. nih.gov This suggests that the position and nature of halogen substituents are critical determinants of biological activity. Although this study is not on a direct derivative of this compound, it underscores the general importance of the strategic placement of chloro groups in influencing receptor affinity and intrinsic activity. nih.gov

The methoxy group at the 5-position can influence the compound's electronic properties and its ability to form hydrogen bonds, which are crucial for molecular recognition at the active site of a biological target. Modifications of this group, for instance, through demethylation to a hydroxyl group or conversion to other alkoxy groups, can significantly impact a compound's potency, selectivity, and pharmacokinetic properties.

Development of Fluorinated Pharmaceuticals and Agro-chemicals from Related Structures

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. mdpi.com Pyridine-based structures are important intermediates in the synthesis of many fluorinated agrochemicals and pharmaceuticals. agropages.commdpi.com

While direct examples of fluorinated compounds synthesized from this compound are not prominently featured in the reviewed literature, the broader class of chlorinated pyridines serves as a crucial starting point for fluorination reactions. For instance, 2-chloro-5-methylpyridine can be converted to 2-chloro-5-trifluoromethyl pyridine, a key intermediate for several herbicides and insecticides. agropages.com The process often involves chlorination followed by fluorination. agropages.com

The development of fluorinated pharmaceuticals frequently utilizes fluorinated building blocks. A review of recently FDA-approved fluorinated heterocyclic drugs highlights the synthesis of Sotorasib, where 2,6-dichloro-5-fluoronicotinic acid was a key starting material. unipa.it This demonstrates the strategic use of halogenated and fluorinated nicotinic acid derivatives in the construction of complex drug molecules. The presence of fluorine in the final structures often contributes to improved metabolic stability and efficacy. unipa.it

The synthesis of fluorinated agrochemicals also relies heavily on such intermediates. The production of high-efficiency pesticides often involves the use of compounds like 2,3-difluoro-5-chloropyridine to create fluorinated organic compounds. ddvppesticide.com These fluorinated derivatives often exhibit enhanced biological activity and stability. ddvppesticide.com

Theoretical and Computational Chemistry Studies

Electronic Properties and Molecular Structure Analysis

The electronic properties and molecular structure of Methyl 2-chloro-5-methoxynicotinate are fundamental to its reactivity and interactions. The pyridine (B92270) ring, an aromatic and electron-deficient system, is central to its characteristics. The substituents—a chloro group at the 2-position, a methoxy (B1213986) group at the 5-position, and a methyl ester at the 3-position—significantly modulate the electronic distribution and geometry of the molecule.

Computational methods like Density Functional Theory (DFT) are commonly employed to analyze such molecules. These studies can provide detailed information on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule. The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group are expected to create a unique electronic profile on the pyridine ring. This, in turn, influences the molecule's dipole moment and electrostatic potential, which are critical for its interaction with other molecules.

A theoretical investigation would likely reveal the influence of these substituents on the aromaticity and reactivity of the pyridine ring. The chloro group is expected to have a significant inductive effect, while the methoxy group can contribute through both inductive and resonance effects. The interplay of these electronic influences would be a key area of investigation in a detailed computational analysis.

Table 1: Predicted General Structural and Electronic Properties of Nicotinic Acid Derivatives

| Property | General Description for Nicotinic Acid Derivatives | Predicted Influence of Substituents in this compound |

| Pyridine Ring Geometry | Planar aromatic ring. | The chloro and methoxy groups may cause minor distortions from planarity. |

| Bond Lengths (C-Cl) | Dependent on the specific molecule. | Expected to be in the typical range for a C-Cl bond on an aromatic ring. |

| Bond Lengths (C-O, methoxy) | Dependent on the specific molecule. | Expected to be characteristic of an aryl ether. |

| Bond Angles | Influenced by substituents. | The C-N-C angle in the pyridine ring and angles involving the substituents would be of interest. |

| Dipole Moment | Generally possess a significant dipole moment due to the nitrogen atom. | The electronegative chlorine and oxygen atoms are expected to increase the overall dipole moment. |

| Electrostatic Potential | Negative potential around the nitrogen atom, positive potential on the hydrogens. | The chloro and methoxy groups will create distinct regions of positive and negative potential across the molecule. |

Binding Affinity and Specificity Predictions

A crucial application of computational chemistry in drug discovery is the prediction of how a molecule will interact with a biological target, such as a protein receptor or an enzyme. For a compound like this compound, which is a derivative of nicotinic acid, a key area of interest would be its potential interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) or other enzymes where nicotinic acid derivatives have shown activity. researchgate.net

Molecular docking simulations are a primary tool for this purpose. These simulations predict the preferred orientation of the ligand (this compound) when bound to a target protein and estimate the strength of the interaction, often expressed as a binding affinity or docking score. The pyridine ring can participate in π-π stacking and hydrogen bonding with amino acid residues in the binding site of a protein. nih.gov The chloro and methoxy groups, along with the methyl ester, would play a critical role in determining the specificity and strength of these interactions. nih.gov

For instance, the chlorine atom can form halogen bonds, which are increasingly recognized as important non-covalent interactions in ligand-protein binding. The methoxy group can act as a hydrogen bond acceptor, and the methyl ester group can also participate in hydrogen bonding and hydrophobic interactions. The specific substitution pattern on the pyridine ring is a key determinant of binding affinity and selectivity for different receptor subtypes. nih.gov

Table 2: Potential Interaction Types for this compound in a Protein Binding Site

| Interaction Type | Potential Contribution from this compound |

| Hydrogen Bonding | The nitrogen atom in the pyridine ring and the oxygen atoms of the methoxy and ester groups can act as hydrogen bond acceptors. |

| π-π Stacking | The aromatic pyridine ring can stack with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. |

| Halogen Bonding | The chlorine atom can interact with electron-rich atoms like oxygen or sulfur in the protein. |

| Hydrophobic Interactions | The methyl groups of the ester and methoxy substituents can engage in hydrophobic interactions. |

| Van der Waals Forces | General attractive forces between the ligand and the protein. |

Conformational Analysis and Molecular Dynamics Simulations

While the pyridine ring itself is rigid, the substituents, particularly the methyl ester and methoxy groups, have rotational freedom. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of this compound is essential, as the bioactive conformation (the shape it adopts when binding to a target) may not be its lowest energy conformation in isolation.

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior. By simulating the movement of atoms and molecules over time, MD can explore the conformational landscape of this compound in different environments, such as in a solvent or within a protein binding site. These simulations can reveal the flexibility of the molecule, the stability of different conformations, and how it adapts its shape to interact with a binding partner. This information is critical for a comprehensive understanding of its potential biological activity.

Future Research Directions and Challenges

Exploring Novel Synthetic Pathways

The synthesis of functionalized pyridines like Methyl 2-chloro-5-methoxynicotinate is an active area of research, with a continuous drive towards more efficient, sustainable, and versatile methods. acs.orgroyalsocietypublishing.org

Future efforts in synthesizing this compound and its derivatives are likely to focus on several key areas:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step, offer significant advantages in terms of atom economy, reduced waste, and simplified procedures. rasayanjournal.co.in Exploring novel MCRs could lead to the direct and efficient synthesis of highly substituted pyridine (B92270) rings related to the target molecule.

Green Chemistry Approaches: The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact. rasayanjournal.co.in For the synthesis of this compound and its derivatives, this could involve the use of safer solvents, renewable starting materials, and catalytic methods that avoid toxic reagents. bhu.ac.in Microwave-assisted synthesis and solvent-free reaction conditions are promising avenues that can lead to higher yields, shorter reaction times, and cleaner product profiles. acs.orgroyalsocietypublishing.org

Advanced Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. nih.govresearchgate.net However, the use of pyridine-based substrates can be challenging. rsc.orgrsc.org Future research will likely focus on developing more robust and efficient catalysts that can handle the specific electronic properties of chloro- and methoxy-substituted pyridines. The use of pyridine sulfinates as alternatives to boronic acids in cross-coupling reactions represents a promising recent development. rsc.orgrsc.org

Late-Stage Functionalization: The ability to modify the pyridine ring at a late stage of the synthesis is highly desirable as it allows for the rapid generation of a diverse library of compounds for biological screening. researchgate.net Research into selective C-H functionalization of the pyridine core could open up new avenues for creating novel analogues of this compound.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | High atom economy, reduced waste, simplified procedures | Design of novel one-pot reactions for substituted pyridines |

| Green Chemistry | Reduced environmental impact, safer processes, cost-effectiveness | Use of biocatalysts, microwave-assisted synthesis, solvent-free conditions |

| Advanced Cross-Coupling | High efficiency and functional group tolerance | Development of robust catalysts for challenging pyridine substrates |

| Late-Stage Functionalization | Rapid generation of compound libraries | Selective C-H activation and functionalization of the pyridine ring |

Identification of New Biological Targets and Mechanisms of Action

The pyridine ring is a privileged scaffold in drug discovery, found in a wide array of therapeutic agents with diverse biological activities, including anticancer, antibacterial, and neurological effects. tandfonline.comnih.govnih.gov This suggests that derivatives of this compound could interact with a variety of biological targets.

Future research in this area should focus on:

High-Throughput Screening (HTS): Screening large libraries of compounds derived from this compound against a wide range of biological targets is a key strategy for identifying new therapeutic applications. researchgate.netthermofisher.com This can be facilitated by creating combinatorial libraries where the substituents on the pyridine ring are systematically varied. researchgate.net

Target-Based Drug Design: As our understanding of the molecular basis of diseases improves, it becomes possible to design molecules that specifically interact with a particular protein or enzyme. Computational methods, such as molecular docking, can be used to predict the binding of novel derivatives to known biological targets.

Exploring Diverse Therapeutic Areas: Given the broad spectrum of activity of pyridine derivatives, research should not be limited to a single therapeutic area. Potential applications could include:

Oncology: Many pyridine-containing compounds exhibit anticancer properties. nih.gov

Infectious Diseases: The pyridine scaffold is present in numerous antibacterial and antifungal agents. nih.gov

Central Nervous System (CNS) Disorders: Pyridine derivatives have shown promise in the treatment of various CNS conditions. mdpi.com

Mechanism of Action Studies: Once a biologically active derivative is identified, it is crucial to elucidate its mechanism of action. This involves identifying the specific molecular target and understanding how the compound modulates its function. This knowledge is essential for optimizing the lead compound and for predicting potential side effects.

Development of Advanced Analytical Methodologies

The development and manufacturing of any chemical compound, particularly for pharmaceutical applications, relies heavily on robust analytical methods to ensure quality, purity, and consistency.

Future advancements in the analysis of this compound and its derivatives will likely involve:

Process Analytical Technology (PAT): PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. globalresearchonline.netbruker.comnews-medical.net Implementing PAT for the synthesis of this compound could involve the use of in-line spectroscopic techniques (e.g., NIR, Raman) to monitor reaction progress in real-time, leading to improved process understanding and control. youtube.com

High-Throughput Analytical Techniques: To support high-throughput synthesis and screening efforts, rapid and efficient analytical methods are required. nih.govresearchgate.net This includes the use of ultra-high-performance liquid chromatography (UHPLC) and mass spectrometry (MS) for fast and sensitive analysis of reaction mixtures and purified products. ub.eduub.edu

Advanced Spectroscopic and Chromatographic Methods: The detailed characterization of novel derivatives will require the application of advanced analytical techniques. This includes two-dimensional NMR spectroscopy for unambiguous structure elucidation and chiral chromatography for the separation of enantiomers if chiral centers are introduced.

| Analytical Approach | Application in Research and Development | Potential Benefits |

| Process Analytical Technology (PAT) | Real-time monitoring and control of synthesis | Improved process understanding, enhanced product quality, reduced waste |

| High-Throughput Analysis | Rapid screening of compound libraries and reaction optimization | Increased efficiency of discovery and development processes |

| Advanced Spectroscopy/Chromatography | Detailed structural elucidation and purity assessment | Unambiguous characterization of novel compounds |

Addressing Scalability and Industrial Production Considerations

The transition from a laboratory-scale synthesis to industrial production presents a unique set of challenges. For this compound to be utilized as a building block on a larger scale, these challenges must be addressed.

Key considerations for scalability and industrial production include:

Process Safety and Sustainability: Industrial processes must be safe and environmentally sustainable. This involves minimizing the use of hazardous reagents and solvents and reducing waste generation. Green chemistry principles play a vital role in this regard. rasayanjournal.co.in

Continuous Manufacturing: Shifting from traditional batch processing to continuous manufacturing can offer significant advantages in terms of efficiency, consistency, and cost. news-medical.net Developing a continuous flow process for the synthesis of this compound could be a key area of future research.

Purification and Quality Control: Developing efficient and scalable purification methods is essential to ensure the final product meets the required purity specifications. This may involve exploring crystallization techniques or preparative chromatography on an industrial scale.

Q & A

Q. What synthetic routes are commonly employed for Methyl 2-chloro-5-methoxynicotinate, and how can reaction conditions be optimized for purity?

Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification of precursor nicotinic acid derivatives. For example, halogenation at the 2-position and methoxylation at the 5-position can be achieved using POCl₃ for chlorination and methanol under acidic conditions for methoxy group introduction . Optimization requires monitoring reaction temperature (e.g., avoiding excessive heat to prevent decomposition) and using anhydrous solvents to minimize hydrolysis. Purity can be enhanced via recrystallization in ethanol or column chromatography with silica gel (eluent: hexane/ethyl acetate gradient). Analytical validation via HPLC (C18 column, 254 nm) ensures >95% purity .

Q. How should researchers characterize the physical and chemical properties of this compound?

Methodological Answer : Key characterization steps include:

- Melting Point : Use differential scanning calorimetry (DSC) or capillary methods. Compare with literature values (e.g., analogs like Methyl 2,6-dichloroisonicotinate melt at 82–83°C ).

- Spectroscopy :

- ¹H/¹³C NMR : Identify methoxy (δ ~3.8–4.0 ppm) and ester carbonyl (δ ~165–170 ppm) groups.

- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and C-Cl stretch (~750 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if handling powders to avoid inhalation .

- Ventilation : Conduct reactions in a fume hood to mitigate exposure to volatile byproducts (e.g., HCl gas during synthesis).

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting data on the stability of this compound under varying pH conditions be resolved?

Methodological Answer : Contradictory stability reports (e.g., hydrolysis in acidic vs. basic media) require systematic kinetic studies:

- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs).

- Data Analysis : Use Arrhenius plots to model degradation rates. Note that ester groups hydrolyze faster under alkaline conditions, while the chloro substituent may stabilize the ring in acidic media .

- Validation : Cross-check with LC-MS to identify degradation products (e.g., free carboxylic acid or demethoxylated derivatives) .

Q. What strategies can improve the regioselectivity of further functionalization (e.g., Suzuki coupling) on this compound?

Methodological Answer : The chloro group at position 2 is more reactive toward palladium-catalyzed cross-coupling. To enhance selectivity:

- Catalyst Selection : Use Pd(PPh₃)₄ with aryl boronic acids in THF/water (3:1) at 80°C.

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to block unwanted sites.

- Computational Modeling : DFT calculations can predict electron density distribution to identify reactive positions .

- Validation : Compare coupling yields via ¹H NMR integration of product peaks .

Q. How can computational chemistry predict the reactivity of this compound in novel reaction pathways?

Methodological Answer :

- Software Tools : Use Gaussian or ORCA for DFT calculations. Optimize geometry at the B3LYP/6-31G(d) level.

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The chloro group typically shows high electrophilicity, making it prone to substitution .

- Transition State Analysis : Model potential reaction pathways (e.g., SNAr vs. radical mechanisms) using QM/MM methods.

- Experimental Correlation : Validate predictions with kinetic isotope effects (KIEs) or substituent effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound derivatives?

Methodological Answer :

- Source Evaluation : Compare data from peer-reviewed journals vs. commercial catalogs (e.g., Kanto Reagents lists analogs like Methyl 2,6-dichloroisonicotinate at 82–83°C ).

- Purity Assessment : Repurify the compound via recrystallization and re-measure using calibrated equipment.

- Crystallography : Perform single-crystal X-ray diffraction to confirm molecular packing and polymorphism effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.